(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile
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Overview
Description
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a pyrrolidine ring, a phenyl group, and a nitrile group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound using specific enzymes or chemical catalysts. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of a ketoester to form the desired compound . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production of this compound often involves chemoenzymatic processes. These processes combine chemical synthesis with enzymatic steps to achieve high enantioselectivity and efficiency. The use of engineered bacteria and optimized reaction conditions ensures the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, enhancing the compound’s versatility .
Scientific Research Applications
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in enzyme studies and as a substrate for investigating metabolic pathways.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Chloro-3-hydroxy ester
- (2S,3S)-2,3-Butanediol
- (2S,3S)-2-(4-Isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal
Uniqueness
Compared to similar compounds, (2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile stands out due to its unique combination of functional groups and chiral centers. This makes it particularly valuable for asymmetric synthesis and as a versatile intermediate in various chemical reactions .
Biological Activity
(2S,3S)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile is a chiral compound that has garnered attention in both chemistry and biology due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a phenyl group, and a nitrile group, which contribute to its versatility in various applications, including medicinal chemistry.
The molecular formula of this compound is C12H12N2O. It has significant importance in synthetic organic chemistry due to its ability to act as a building block for more complex molecules and its role in enzyme studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, influencing various metabolic pathways. For instance, it may function as an inhibitor or activator of certain enzymes, thereby altering signal transduction processes.
Biological Activity Studies
Research on the biological activity of this compound has highlighted its potential anticancer and antimicrobial properties.
Anticancer Activity
A study published in MDPI characterized several 5-oxopyrrolidine derivatives for their anticancer properties using the A549 human lung adenocarcinoma model. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cells while maintaining lower toxicity towards normal cells. Notably, compounds with specific substitutions on the phenyl ring demonstrated enhanced anticancer activity compared to others.
Compound | IC50 (µM) | Effect on A549 Cells | Toxicity on HSAEC1-KT Cells |
---|---|---|---|
This compound | 78 | Moderate | Low |
Compound 21 (with 5-nitrothiophene) | 25 | High | Very Low |
Compound 15 (with dimethylpyrrole) | 66 | High | Moderate |
These findings suggest that this compound could serve as a scaffold for developing new anticancer agents targeting resistant cancer types.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against multidrug-resistant pathogens. The research indicated that while it showed limited effectiveness against Gram-negative bacteria, it exhibited promising antimicrobial activity against Gram-positive strains such as methicillin-resistant Staphylococcus aureus (MRSA).
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | 32 µg/mL |
Klebsiella pneumoniae | >64 µg/mL |
Escherichia coli | >64 µg/mL |
The selective antimicrobial activity against MRSA highlights the potential of this compound in addressing antibiotic resistance issues.
Case Studies
Several case studies have been conducted to further explore the biological implications of this compound:
- Study on Cancer Cell Viability : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of A549 cells compared to control treatments with standard chemotherapeutics like cisplatin.
- Antimicrobial Efficacy Assessment : Another study assessed the compound's efficacy against various clinically significant pathogens. The results indicated that while it had limited activity against Gram-negative bacteria, it was effective against specific strains of Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Properties
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCETYMRVDTYILC-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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